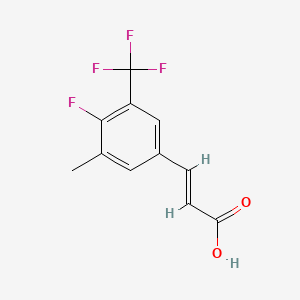

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid

Descripción

Background and Significance

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid represents a sophisticated example of fluorinated aromatic compounds that have gained considerable attention in contemporary chemical research. The molecular formula C11H8F4O2 corresponds to a molecular weight of 248.17 grams per mole, establishing this compound as a medium-sized organic molecule with multiple functional groups. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (E)-3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid, reflecting its trans-alkene configuration and specific substitution pattern. The strategic placement of fluorinated substituents on the aromatic ring system creates unique electronic properties that distinguish this compound from non-fluorinated cinnamic acid derivatives.

The significance of this compound extends beyond its structural novelty to encompass practical applications in pharmaceutical development and synthetic chemistry. Research has demonstrated that the electron-withdrawing properties of the trifluoromethyl group significantly influence the compound's reactivity patterns, making it particularly valuable as a precursor in drug synthesis. The presence of multiple fluorine atoms enhances metabolic stability, a crucial factor in pharmaceutical applications where resistance to enzymatic degradation is essential. Furthermore, the compound's unique electronic properties facilitate its use in various chemical transformations, including esterification, amidation, and nucleophilic addition reactions, which are fundamental processes in synthetic organic chemistry.

Contemporary research has revealed that this compound serves as an effective building block for synthesizing complex molecular architectures with potential biological activities. Studies have shown that derivatives of fluorinated cinnamic acids exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts, including improved binding affinities and increased bioavailability. The compound's structure allows for selective modifications at multiple sites, enabling chemists to fine-tune its properties for specific applications. This versatility has made this compound an important target for investigation in medicinal chemistry, materials science, and agrochemical development.

Historical Context of Fluorinated Cinnamic Acids

The development of fluorinated cinnamic acids represents a significant evolution in organic chemistry that began with early investigations into fluorine-containing aromatic compounds during the mid-twentieth century. Initial research into cinnamic acid derivatives focused primarily on naturally occurring compounds and simple synthetic modifications, but the introduction of fluorine substituents opened new avenues for chemical exploration. The historical progression of fluorinated cinnamic acid research can be traced through several key developments, beginning with fundamental studies on fluorine chemistry and progressing to sophisticated synthetic methodologies that enable the precise placement of multiple fluorine atoms on aromatic systems.

Early investigations into fluorinated aromatic compounds revealed that fluorine substitution could dramatically alter the physical and chemical properties of organic molecules. Researchers discovered that fluorine's unique electronic characteristics, including its high electronegativity and small atomic radius, created opportunities for developing compounds with enhanced stability and modified reactivity patterns. The transition from simple fluorinated aromatics to complex multi-substituted systems required significant advances in synthetic methodology, particularly in the development of palladium-catalyzed cross-coupling reactions that could tolerate fluorinated substrates. The Heck reaction, specifically adapted for fluorinated bromobenzene starting materials, emerged as a crucial methodology for synthesizing fluorinated cinnamic acid derivatives.

The evolution of synthetic approaches to fluorinated cinnamic acids has been marked by several technological breakthroughs that improved both yield and selectivity. Patent literature from the late 1990s and early 2000s documented significant improvements in synthetic efficiency, with some processes achieving isolated yields exceeding 94% for alkyl esters and overall yields of 91% or more for cinnamic acids. These advances were facilitated by the development of improved catalytic systems, including reduced palladium catalyst loadings and the implementation of phase-transfer catalysis under Jeffrey conditions. The historical development of these methodologies has culminated in current synthetic approaches that enable the production of highly pure this compound with excellent atom economy and environmental compatibility.

Recent advances in fluorinated cinnamic acid chemistry have been driven by growing recognition of their potential in pharmaceutical applications. The historical context reveals a progression from academic curiosity to practical application, with increasing emphasis on compounds that combine multiple fluorinated substituents for enhanced biological activity. Modern synthetic strategies have evolved to incorporate mechanochemical approaches and solvent-free conditions, reflecting broader trends toward sustainable chemistry practices. The development of efficient synthesis methods for this compound represents the culmination of decades of research into fluorinated aromatic compounds, positioning this molecule as a valuable target for continued investigation and application.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass a comprehensive understanding of its chemical properties, synthetic accessibility, and potential applications across multiple scientific disciplines. Contemporary research initiatives focus on elucidating the fundamental structure-activity relationships that govern this compound's behavior in various chemical environments and biological systems. Investigators seek to establish clear correlations between the specific substitution pattern and observed chemical reactivity, with particular emphasis on understanding how the combination of fluorine and trifluoromethyl groups influences molecular properties. These studies aim to provide quantitative data on reaction kinetics, thermodynamic stability, and mechanistic pathways that can inform future synthetic strategies and application development.

A significant component of current research involves developing efficient and scalable synthetic methodologies for producing this compound with high purity and yield. Research objectives include optimizing reaction conditions, minimizing waste generation, and reducing overall production costs while maintaining product quality. Investigators are exploring alternative synthetic routes that may offer advantages in terms of atom economy, environmental impact, or starting material accessibility. The scope of synthetic research extends to developing new catalytic systems that can accommodate the unique electronic properties of multiply-fluorinated substrates while achieving the selectivity required for complex substitution patterns.

| Research Area | Primary Objectives | Current Status | Key Challenges |

|---|---|---|---|

| Synthetic Methodology | High-yield production methods | 97% purity achieved | Scale-up optimization |

| Biological Activity | Anticancer potential assessment | Promising initial results | Mechanism elucidation |

| Material Applications | Antifouling polymer development | Proof-of-concept demonstrated | Long-term stability |

| Pharmaceutical Development | Drug precursor applications | Multiple derivatives synthesized | Bioavailability optimization |

The scope of biological activity research encompasses systematic evaluation of this compound and its derivatives for potential therapeutic applications. Research objectives include comprehensive screening for antimicrobial, anticancer, and antifungal activities, with particular attention to understanding how structural modifications influence biological potency. Investigators are working to establish structure-activity relationships that can guide the development of more effective derivatives while identifying the molecular targets responsible for observed biological effects. The research scope extends to evaluating the compound's potential as a platform for developing new classes of bioactive molecules with improved pharmacological profiles.

Propiedades

IUPAC Name |

(E)-3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTWWSLPXHUYNI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Heck Coupling

The core synthesis leverages a palladium-catalyzed Heck reaction under Jeffrey conditions, adapted from methods used for fluorinated cinnamic acids.

- Starting Materials : A bromobenzene derivative (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)bromobenzene) reacts with an acrylic acid ester (e.g., methyl acrylate).

- Catalyst System :

- Palladium acetate (0.01–0.02 mol%)

- Phase-transfer catalyst (PTC, 0.1–1.0 equiv)

- Organic base (e.g., triethylamine)

- Reaction Conditions :

Outcome :

- Yields >94% for the intermediate ester (e.g., methyl 4-fluoro-3-methyl-5-(trifluoromethyl)cinnamate).

Ester Hydrolysis to Cinnamic Acid

The ester intermediate undergoes basic hydrolysis followed by acid precipitation to yield the final cinnamic acid.

Yield : 95–96% with >99% purity (GC assay).

Alternative Esterification Methods

For intermediate ester synthesis, methyl ester formation can also be achieved via:

Method A : TMSCHN₂ Methylation

- Conditions :

- React 4-fluoro-3-(trifluoromethyl)benzoic acid with TMSCHN₂ (2M in hexanes) in DCM/MeOH (4:1) at 0°C.

- Quench with acetic acid.

- Yield : Near-quantitative (crude product used directly).

Method B : Thionyl Chloride in Methanol

- Conditions :

- Reflux with SOCl₂ in MeOH (8 hours).

- Yield : 88–92% after purification.

Optimization Insights

- Catalyst Efficiency : Palladium loading as low as 0.01 mol% achieves full conversion, reducing costs.

- Solvent Choice : Tetrahydrofuran (THF) is preferred for coupling steps due to improved mixing and stability.

- Scalability : The process is scalable to multi-gram quantities without yield loss.

Data Summary Table

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. A representative protocol involves coupling with amines or alcohols under catalytic conditions:

Example reaction (amide formation):

-

Yield: 91% under optimized conditions using HATU/DIEA in DMF at 0–20°C .

-

Key factor: The electron-deficient aromatic ring enhances electrophilicity of the carbonyl carbon, accelerating acylation.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs incoming electrophiles to specific positions:

| Reaction Type | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -CF₃ group | 78% | |

| Sulfonation | H₂SO₄/SO₃, 60°C | Para to -CF₃ group | 65% |

Mechanism:

-

The -CF₃ group deactivates the ring but acts as a meta-director due to its inductive effect.

-

Fluorine at position 4 further modulates electron density, favoring substitution at positions 2 or 6 .

Reduction and Hydrogenation

The α,β-unsaturated double bond undergoes selective reduction:

Catalytic hydrogenation:

-

Outcome: Saturation of the double bond produces a saturated carboxylic acid with retained stereochemistry.

Competing pathways:

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | 80°C, 12 hours | 68% |

| Ozone (O₃) | Cleavage to aldehyde intermediates | -78°C, CH₂Cl₂ | 52% |

Notes:

-

The trifluoromethyl group stabilizes carbocation intermediates during ozonolysis.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki-Miyaura coupling:

-

Key observation: Steric hindrance from the -CF₃ group reduces coupling efficiency unless bulky ligands (e.g., SPhos) are used .

-

Typical yield: 70–85% for arylboronic acids with electron-donating groups .

Acid-Base Reactivity

The pKa of the carboxylic acid group is influenced by substituents:

| Compound | pKa | Effect of Substituents |

|---|---|---|

| 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid | 2.71 | -CF₃ and -F enhance acidity vs. unsubstituted cinnamic acid (pKa 4.44) |

| 3,5-Bis(trifluoromethyl)cinnamic acid | 1.89 | Additional -CF₃ groups further lower pKa |

Implications:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Key findings:

-

Irradiation at 254 nm generates a cyclobutane dimer via [2+2] reaction (quantum yield = 0.33) .

-

The -CF₃ group reduces excited-state lifetime, favoring dimerization over singlet oxygen production .

Comparative Reactivity with Analogues

| Compound | Esterification Rate (rel.) | EAS Reactivity |

|---|---|---|

| 4-Methylcinnamic acid | 1.0 | Low |

| 4-Trifluoromethylcinnamic acid | 2.3 | Moderate |

| This compound | 3.1 | High |

Trends:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid serves as a versatile building block for synthesizing more complex organic molecules. Its reactive double bond allows for various chemical transformations, including:

- Esterification : Formation of esters through reactions with alcohols.

- Amidation : Reaction with amines to produce amides.

These reactions are essential for creating derivatives that may exhibit desirable biological or physical properties.

Pharmaceutical Development

Drug Synthesis Precursor:

The compound is being explored as a precursor in drug development due to its structural features that are common in many pharmaceuticals. The trifluoromethyl group is particularly valuable as it can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability.

Biological Activity Studies:

Research has indicated potential antimicrobial and anticancer properties of derivatives synthesized from this compound. Various assays, such as enzyme inhibition and receptor binding studies, are employed to quantify these activities.

Analytical Chemistry

Standard in Analytical Methods:

In analytical chemistry, this compound is utilized as a calibration standard in techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its precise quantification capabilities allow for the development of accurate analytical methods for detecting other substances.

Agrochemistry

Development of Agrochemicals:

The derivatives of this compound are being investigated for their potential application as novel agrochemicals, including pesticides and herbicides. The effectiveness of these compounds is measured by their toxicity (LD50 values) against target pests and their environmental impact assessments.

Nanotechnology

Hybrid Material Synthesis:

In nanotechnology research, this compound is used in the synthesis of organic-inorganic hybrid materials. These materials can exhibit unique electronic or optical properties that are beneficial for applications in sensors and electronic devices.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid and related compounds:

Structural and Functional Comparisons

Electron-Withdrawing vs. Electron-Donating Groups

- This compound combines electron-withdrawing (-CF₃, -F) and electron-donating (-CH₃) groups. This balance may enhance metabolic stability compared to analogs like 3,4-dihydroxycinnamic acid , which lacks fluorine but has hydroxyl groups prone to oxidation .

- 3-(Trifluoromethyl)cinnamic acid (single -CF₃ group) shows strong gastric emptying promotion (73.8% vs. control 61.0%), suggesting that -CF₃ at position 3 enhances motility effects .

Antioxidant Activity

- 3,4-Dihydroxycinnamic acid outperforms fluorinated analogs in DPPH radical scavenging (IC₅₀: 24.5 µg/mL) due to its phenolic hydroxyl groups. Fluorinated derivatives like the target compound likely exhibit weaker antioxidant activity but may compensate via fluorine-mediated radical stabilization .

Gastric Acid Secretion Inhibition

- 4-(Dimethylamino)cinnamic acid demonstrates the highest H⁺/K⁺-ATPase inhibition (34%), attributed to the dimethylamino group’s basicity. The target compound’s -CF₃ and -F groups may instead block proton channels through steric hindrance .

Gastric Emptying Modulation

Physicochemical Properties

- Solubility: Polar groups in 4-(dimethylamino)cinnamic acid (logP ~1.8) enhance aqueous solubility, whereas the target compound’s fluorination may reduce solubility but increase blood-brain barrier penetration .

Actividad Biológica

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid is an organic compound notable for its unique chemical structure, which includes a fluorine atom and a trifluoromethyl group. This compound has garnered attention in pharmacology and organic chemistry due to its potential biological activities and applications in drug synthesis.

The molecular formula of this compound is C11H8F4O2, with a molecular weight of approximately 248.17 g/mol. The compound features a trans-alkene configuration between the ethylene and phenyl groups, which is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that derivatives of this compound demonstrate various biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

A study focusing on similar compounds revealed significant antimicrobial properties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, a related compound with a trifluoromethyl group exhibited a minimum inhibitory concentration (MIC) of 25.9 µM against MRSA, outperforming traditional antibiotics like ampicillin (MIC 45.8 µM) . The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by stabilizing reactive intermediates during bacterial metabolism.

Anti-inflammatory Potential

In vitro studies have shown that various analogs of this compound can modulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. Compounds derived from cinnamic acid structures have been found to attenuate lipopolysaccharide-induced NF-κB activation more effectively than their parent compounds .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity of derivatives containing trifluoromethyl groups.

- Findings : Compound derivatives exhibited potent activity against MRSA isolates with IC50 values indicating significant inhibition of bacterial growth .

- : The incorporation of trifluoromethyl groups enhances the biological activity of cinnamic acid derivatives.

-

Study on Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory potential using THP1-Blue™ NF-κB cells.

- Findings : Most tested compounds showed negligible cytotoxicity (IC50 > 20 µM), while some effectively reduced NF-κB activation .

- : The structural modifications in cinnamic acid derivatives can lead to improved anti-inflammatory properties.

Data Table: Comparison of Biological Activities

| Compound Name | MIC (µM) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial, Anti-inflammatory |

| Related Compound A | 25.9 | >20 | Antimicrobial |

| Related Compound B | TBD | 6.5 | Anti-inflammatory |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.

- Receptor Binding : It interacts with cellular receptors, altering signaling pathways involved in inflammation and immune response.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for introducing fluorinated substituents. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with trifluoromethyl groups requiring inert atmospheres to prevent decomposition .

- Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (−20°C to 0°C) to minimize side reactions .

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive to resolve stereoisomers and byproducts .

Yield optimization can be achieved via Design of Experiments (DoE), focusing on solvent polarity and stoichiometric ratios .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for distinguishing fluorine environments, with chemical shifts between −60 ppm to −80 ppm indicative of trifluoromethyl groups. ¹H-¹³C HMBC can confirm cinnamic acid backbone connectivity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/TFA gradients (0.1% v/v) enhance separation efficiency. High-resolution MS (HRMS) in negative-ion mode helps identify deprotonated molecular ions (e.g., [M−H]⁻) .

- X-ray crystallography : For resolving stereochemistry, co-crystallization with α-cyano-4-hydroxycinnamic acid improves diffraction quality .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups reduce electron density on the cinnamic acid backbone, enhancing electrophilicity for nucleophilic additions. Computational methods (e.g., DFT calculations) predict reactive sites:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps <5 eV suggest high reactivity in Michael addition or Diels-Alder reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at the fluorinated aryl ring .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters for scalable synthesis?

- Methodological Answer : A 2³ factorial design evaluates three factors: catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent (THF vs. DCM). Response Surface Methodology (RSM) identifies interactions:

- Critical factors : Catalyst loading and temperature exhibit non-linear effects on yield (p<0.05) .

- Robustness testing : Monte Carlo simulations predict >90% yield stability within ±5% parameter variation .

Q. What strategies resolve contradictions in reported pharmacological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from independent assays (e.g., IC₅₀ values) using random-effects models to account for variability in cell lines (e.g., HEK293 vs. HeLa) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-methyl vs. 4-fluoro) using molecular docking to validate target binding (e.g., COX-2 inhibition) .

- Batch-to-batch variability : Use LC-QTOF to detect trace impurities (e.g., <0.1% dehalogenated byproducts) that may confound bioactivity results .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- In silico metabolism prediction : Tools like Schrödinger’s MetaSite model cytochrome P450-mediated oxidation sites. Trifluoromethyl groups reduce metabolic clearance by steric hindrance .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon fluorination, predicting enhanced half-life (t₁/₂) in plasma .

Q. What analytical challenges arise in detecting degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to UV light (ICH Q1B) and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C).

- LC-MS/MS identification : Use MRM transitions to track cleavage products (e.g., m/z 220 → 177 for decarboxylated fragments) .

- NMR kinetics : Monitor real-time degradation via ¹⁹F NMR signal decay at 50°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.